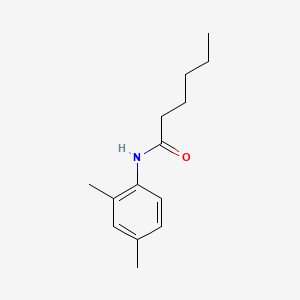

N-(2,4-dimethylphenyl)hexanamide

Descripción

N-(2,4-Dimethylphenyl)hexanamide is a secondary amide derivative characterized by a hexanamide chain (C6H13CONH-) attached to a 2,4-dimethylphenyl aromatic ring. This compound belongs to the broader class of aryl amides, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethylphenyl group imparts steric and electronic effects that influence molecular conformation, solubility, and reactivity .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-5-6-7-14(16)15-13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNLGDSZZJZWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)hexanamide typically involves the reaction of 2,4-dimethylaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,4-dimethylaniline attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of the amide bond.

Reaction Conditions:

Reagents: 2,4-dimethylaniline, hexanoyl chloride, pyridine

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)hexanamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethylphenyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

N-(2,4-dimethylphenyl)hexanamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Selected Amides

Research Implications

- Structural Design : The 2,4-dimethylphenyl group enhances steric bulk, which can be leveraged to modulate drug-receptor interactions or material stability.

- Toxicity Profiling : Regulatory data for related compounds suggest the need for thorough ecotoxicological assessments of the target compound.

- Synthetic Optimization : Lessons from sulfonamide synthesis (e.g., using sulfonyl chlorides ) could inform scalable production of the hexanamide derivative.

Actividad Biológica

N-(2,4-dimethylphenyl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

N-(2,4-dimethylphenyl)hexanamide is characterized by its amide functional group attached to a hexane chain and a dimethyl-substituted phenyl ring. The structural formula can be represented as follows:

This compound exhibits lipophilic properties due to its hydrophobic alkyl chain and aromatic ring, which may enhance its permeability across biological membranes.

The biological activity of N-(2,4-dimethylphenyl)hexanamide has been linked to its role as an inhibitor of certain enzymes involved in tumor progression. It acts primarily through the inhibition of the proteasome, which is crucial for regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Key Findings from Research Studies

- Inhibition Potency : Studies have shown that derivatives of N-(2,4-dimethylphenyl)hexanamide exhibit significant inhibitory activity against the proteasome with an IC50 value as low as 38 nM. This suggests a strong potential for these compounds in targeting various tumor subtypes more effectively than existing proteasome inhibitors .

- Selectivity : The selectivity of N-(2,4-dimethylphenyl)hexanamide derivatives for tumor cells over normal cells has been noted, indicating a favorable therapeutic window that could minimize side effects associated with conventional chemotherapy .

- Cellular Uptake : The lipophilicity of the compound enhances its cellular uptake, making it more effective in reaching intracellular targets. This characteristic has been confirmed through various pharmacokinetic studies .

Case Studies

Several case studies highlight the efficacy and potential applications of N-(2,4-dimethylphenyl)hexanamide:

- Case Study 1 : In vitro studies demonstrated that treatment with N-(2,4-dimethylphenyl)hexanamide resulted in significant apoptosis in human cancer cell lines (e.g., breast and prostate cancer), with observed changes in cell morphology and viability assays indicating effective cytotoxicity .

- Case Study 2 : A preclinical model using xenografts showed that administration of N-(2,4-dimethylphenyl)hexanamide led to reduced tumor growth compared to control groups. This study emphasized the compound's potential as a novel therapeutic agent in oncology .

Table 1: Biological Activity Summary

| Parameter | Value |

|---|---|

| IC50 (Proteasome inhibition) | 38 nM |

| Lipophilicity (LogP) | 3.5 |

| Selectivity Index | High |

| Apoptosis Induction | Yes |

Table 2: Efficacy in Cancer Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | 30 | 70 |

| PC-3 (Prostate) | 5 µM | 25 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.